(R)-2-Methyl-1,2,3,4-tetrahydroquinoxaline
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Overview
Description
®-2-Methyl-1,2,3,4-tetrahydroquinoxaline is an organic compound belonging to the class of heterocyclic compounds known as quinoxalines. These compounds are characterized by a bicyclic structure consisting of a benzene ring fused to a pyrazine ring. The ®-2-Methyl-1,2,3,4-tetrahydroquinoxaline is notable for its chiral center, which imparts specific stereochemical properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Methyl-1,2,3,4-tetrahydroquinoxaline typically involves the reduction of quinoxaline derivatives. One common method is the catalytic hydrogenation of 2-methylquinoxaline using a palladium catalyst under hydrogen gas. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure, to yield the desired tetrahydroquinoxaline.
Industrial Production Methods
In an industrial setting, the production of ®-2-Methyl-1,2,3,4-tetrahydroquinoxaline can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and flow rates, ensuring consistent product quality and yield. The use of heterogeneous catalysts, such as palladium on carbon, is common in industrial processes to facilitate the hydrogenation reaction.
Chemical Reactions Analysis
Types of Reactions
®-2-Methyl-1,2,3,4-tetrahydroquinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Further reduction can lead to the formation of fully saturated quinoxaline compounds.
Substitution: The methyl group and the hydrogen atoms on the tetrahydroquinoxaline ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Electrophilic substitution reactions can be carried out using reagents such as halogens, sulfonyl chlorides, and alkylating agents.
Major Products Formed
Oxidation: Quinoxaline derivatives.
Reduction: Fully saturated quinoxaline compounds.
Substitution: Various substituted tetrahydroquinoxaline derivatives, depending on the reagents used.
Scientific Research Applications
Chemistry
®-2-Methyl-1,2,3,4-tetrahydroquinoxaline is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, ®-2-Methyl-1,2,3,4-tetrahydroquinoxaline is studied for its potential as a ligand in receptor binding studies. Its chiral nature allows for the exploration of stereospecific interactions with biological targets.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting neurological disorders. Its ability to interact with specific receptors in the brain makes it a candidate for drug development.
Industry
In the industrial sector, ®-2-Methyl-1,2,3,4-tetrahydroquinoxaline is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of ®-2-Methyl-1,2,3,4-tetrahydroquinoxaline involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Methylquinoxaline: The parent compound from which ®-2-Methyl-1,2,3,4-tetrahydroquinoxaline is derived.
1,2,3,4-Tetrahydroquinoxaline: A similar compound lacking the methyl group.
Quinoxaline: The fully aromatic form of the compound.
Uniqueness
®-2-Methyl-1,2,3,4-tetrahydroquinoxaline is unique due to its chiral center, which imparts specific stereochemical properties. This chirality can influence the compound’s reactivity, binding affinity, and overall biological activity, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C9H12N2 |
---|---|
Molecular Weight |
148.20 g/mol |
IUPAC Name |
(2R)-2-methyl-1,2,3,4-tetrahydroquinoxaline |
InChI |
InChI=1S/C9H12N2/c1-7-6-10-8-4-2-3-5-9(8)11-7/h2-5,7,10-11H,6H2,1H3/t7-/m1/s1 |
InChI Key |
PFGRBAYSEQEFQN-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@@H]1CNC2=CC=CC=C2N1 |
Canonical SMILES |
CC1CNC2=CC=CC=C2N1 |
Origin of Product |
United States |
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